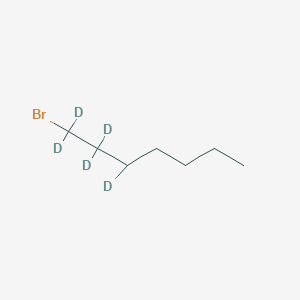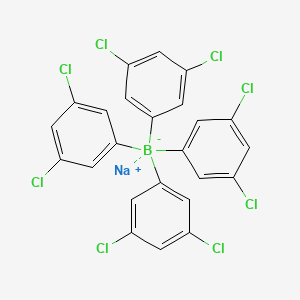
Sodiumtetrakis(3,5-dichlorophenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodiumtetrakis(3,5-dichlorophenyl)borate is a chemical compound with the formula NaB(C6H3Cl2)4. It is a borate salt where the boron atom is coordinated to four 3,5-dichlorophenyl groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(3,5-dichlorophenyl)borate typically involves the reaction of sodium borohydride with 3,5-dichlorophenyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
NaBH4+4(3,5−Cl2C6H3)MgBr→NaB(C6H3Cl2)4+4MgBrH
Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(3,5-dichlorophenyl)borate involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Sodiumtetrakis(3,5-dichlorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 3,5-dichlorophenyl groups are replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield a borate salt with an amine ligand.
科学的研究の応用
Sodiumtetrakis(3,5-dichlorophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which sodium tetrakis(3,5-dichlorophenyl)borate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complex.
類似化合物との比較
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Sodiumtetrakis(3,5-dichlorophenyl)borate is unique due to the presence of chlorine atoms, which impart specific electronic and steric properties. This makes it distinct from other similar compounds, such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, which has fluorine atoms instead of chlorine. The differences in electronic properties influence their reactivity and applications in various fields.
特性
CAS番号 |
110019-19-7 |
|---|---|
分子式 |
C24H15BCl8Na |
分子量 |
620.80067 |
同義語 |
Borate(1-), tetrakis(3,5-dichlorophenyl)-, sodiuM(1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



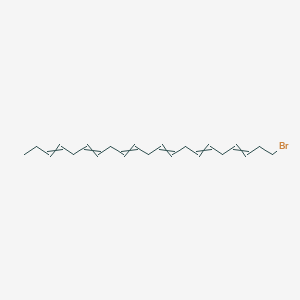
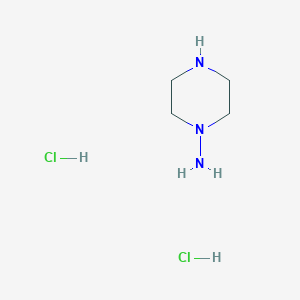
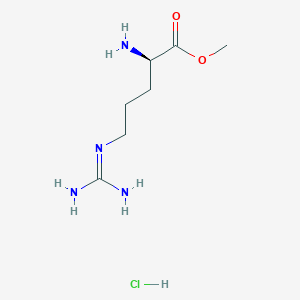
![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)
